2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a synthetic compound known for its diverse range of applications in chemical, biological, and industrial fields. This compound, with its intricate structure, has attracted significant attention due to its potential in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one generally involves multiple steps, starting from the respective quinazolinone and oxadiazole derivatives.
Formation of Oxadiazole Derivative: : The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This is typically achieved through the reaction of an appropriate thiosemicarbazide with a carboxylic acid or its derivative under cyclization conditions. Solvents such as ethanol and catalysts like polyphosphoric acid can be used.
Attachment to Phenyl Ring: : The 4-(methylthio)phenyl group is introduced to the oxadiazole ring via nucleophilic substitution reactions. Conditions often involve heating the reactants in a polar aprotic solvent like DMF (Dimethylformamide) with a base such as potassium carbonate.
Integration of Quinazolinone Moiety: : The oxadiazole-phenyl intermediate is then reacted with a quinazolinone derivative under conditions promoting nucleophilic attack, using reagents like sodium hydride in DMSO (Dimethyl sulfoxide).
Industrial Production Methods
While the above synthetic route is typical for laboratory-scale preparation, industrial production might involve streamlined, high-yield processes employing flow chemistry techniques, automated reactors, and continuous synthesis methodologies. These methods are designed to optimize the reaction conditions, increase efficiency, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical transformations:
Oxidation and Reduction: : It can participate in redox reactions, particularly at the sulfur atoms. Common oxidants include hydrogen peroxide and peracids, while reducing agents like lithium aluminum hydride can be used for reductions.
Substitution Reactions: : The compound is prone to nucleophilic substitutions at both the quinazolinone and oxadiazole rings due to the presence of electron-withdrawing groups.
Hydrolysis: : The oxadiazole ring can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the heterocyclic structure.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dimethylformamide, ethanol, DMSO
Bases: : Potassium carbonate, sodium hydride
Major Products
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Thiols, sulfides
Hydrolysis Products: : Carboxylic acids, amines
Scientific Research Applications
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one has diverse applications:
Chemistry: : Utilized as a precursor for synthesizing complex organic molecules and as a probe for studying chemical reactions involving heterocycles.
Biology: : Explored for its potential as a bioactive compound, especially in enzyme inhibition studies and as an antimicrobial agent.
Medicine: : Investigated for therapeutic potential due to its possible effects on biological targets, making it a candidate for drug discovery and development.
Industry: : Used in material science for the development of novel polymers and as an additive in specialty chemicals.
Mechanism of Action
The compound's mechanism of action is multifaceted, involving interactions with various molecular targets. Its key actions include:
Enzyme Inhibition: : The oxadiazole and quinazolinone moieties can interact with active sites of enzymes, inhibiting their activity.
Signal Modulation: : It may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Receptor Binding: : Potential binding to receptors involved in biological regulation, modulating their activity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one offers unique advantages:
Enhanced Activity: : The combination of quinazolinone and oxadiazole rings provides a robust framework for biological activity.
Versatility in Synthesis: : Its structure allows for modifications, leading to derivatives with tailored properties.
Similar Compounds
2-Phenylquinazolin-4(3H)-one: : Lacks the oxadiazole moiety, resulting in different chemical reactivity and biological activity.
4-Methylthio-1,2,4-oxadiazole: : While similar in the oxadiazole ring, it lacks the quinazolinone framework.
Properties
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-3-12-25-20(26)16-6-4-5-7-17(16)22-21(25)29-13-18-23-19(24-27-18)14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGFULRHRADXLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.